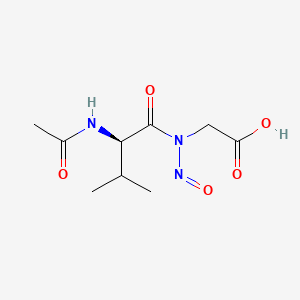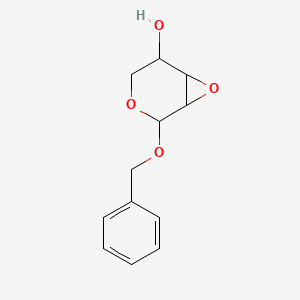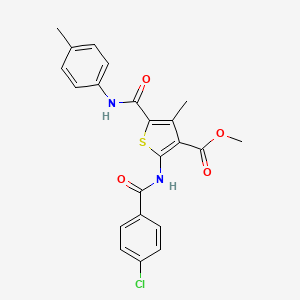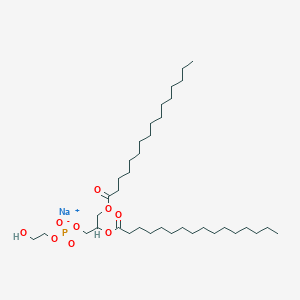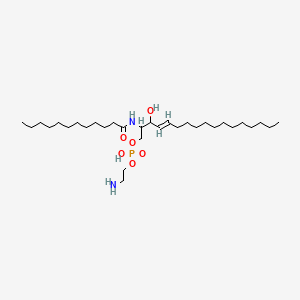
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base): is a synthetic phosphosphingolipid. It is a derivative of sphingosine, where the C-2 amine and C-1 hydroxyl groups of the sphingosine backbone are substituted with lauric acid and phosphoethanolamine groups, respectively . This compound is known for its role in various biological processes and is used in scientific research for its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves the following steps:
Sphingosine Derivatization: Sphingosine is first reacted with lauric acid to form N-lauroyl sphingosine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Raw Material Preparation: High-purity sphingosine and lauric acid are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and catalysts.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is used in various scientific research applications:
Chemistry: As a standard for lipid extraction and quantification in analytical chemistry.
Biology: Studying the role of sphingolipids in cellular processes and membrane structure.
Medicine: Investigating its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Used in the formulation of specialized lipid-based products.
Mécanisme D'action
The mechanism of action of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. The compound targets specific sphingolipid-binding proteins and enzymes involved in sphingolipid metabolism .
Comparaison Avec Des Composés Similaires
N-palmitoyl-D-erythro-sphingosyl phosphoethanolamine: Similar structure but with palmitic acid instead of lauric acid.
N-stearoyl-D-erythro-sphingosyl phosphoethanolamine: Contains stearic acid instead of lauric acid.
N-myristoyl-D-erythro-sphingosyl phosphoethanolamine: Contains myristic acid instead of lauric acid.
Uniqueness: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is unique due to its specific fatty acid chain length (lauric acid) which influences its biophysical properties and interactions with cellular membranes. This makes it particularly useful in studies related to membrane dynamics and sphingolipid metabolism .
Propriétés
Formule moléculaire |
C31H63N2O6P |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
2-aminoethyl [(E)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C31H63N2O6P/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-30(34)29(28-39-40(36,37)38-27-26-32)33-31(35)25-23-21-19-16-12-10-8-6-4-2/h22,24,29-30,34H,3-21,23,25-28,32H2,1-2H3,(H,33,35)(H,36,37)/b24-22+ |
Clé InChI |
ZIEWVPJUBVRCAL-ZNTNEXAZSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




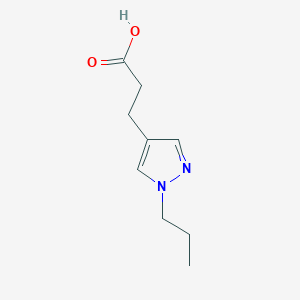
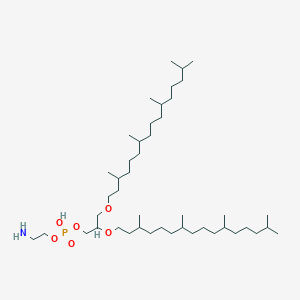
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
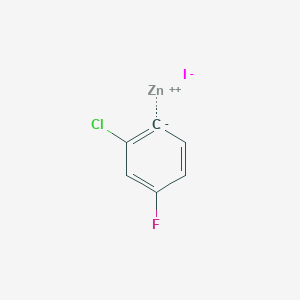
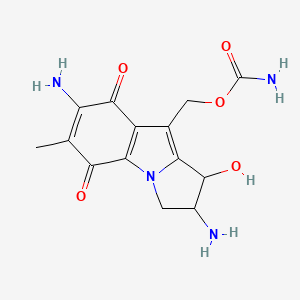
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
